molecular formula C21H19FN6OS3 B2660270 N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105252-12-7

N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2660270
CAS RN: 1105252-12-7
M. Wt: 486.6
InChI Key: KEVRJTZAYRQCNV-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19FN6OS3 and its molecular weight is 486.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Several studies focus on the synthesis and evaluation of biological activities of compounds with structural similarities to N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide. For example, novel 1,3,4-thiadiazole amide compounds containing piperazine demonstrate inhibitory effects against Xanthomonas campestris and antiviral activity against tobacco mosaic virus, highlighting the potential for agricultural applications (Xia, 2015).

Anticancer and Antitumor Activities

Compounds incorporating elements of the structure have shown promise in anticancer research. For instance, N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides exhibited potent antiproliferative activity against human cervical and lung cancer cell lines, with certain compounds inducing cell apoptosis and causing G1-phase arrest in cell division cycles (Wu et al., 2017).

Antimicrobial Applications

Compounds related to N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide have been evaluated for their antimicrobial properties. A study on substituted 2-aminobenzothiazoles derivatives found significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the compound's potential in addressing antimicrobial resistance (Anuse et al., 2019).

Enzyme Inhibition

Research into the enzyme inhibitory effects of benzothiazole derivatives bearing piperazine and thiocarbamate moieties revealed potential anticholinesterase properties. This suggests possible therapeutic applications in neurodegenerative diseases, such as Alzheimer's (Mohsen et al., 2014).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS3/c22-14-5-7-15(8-6-14)27-9-11-28(12-10-27)20-25-26-21(32-20)30-13-18(29)24-19-23-16-3-1-2-4-17(16)31-19/h1-8H,9-13H2,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVRJTZAYRQCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

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